molecular formula C7H9ClN2O B8735053 5-chloro-2-isopropyl-1h-imidazole-4-carboxaldehyde

5-chloro-2-isopropyl-1h-imidazole-4-carboxaldehyde

Cat. No.: B8735053
M. Wt: 172.61 g/mol
InChI Key: WOVHVJUNBPCKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound, in particular, is characterized by the presence of a chloro group at the 5th position, an isopropyl group at the 2nd position, and a carboxaldehyde group at the 4th position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4,5-dichloroimidazole with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products:

    Oxidation: 5-chloro-2-isopropyl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-chloro-2-isopropyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is primarily based on its ability to interact with various biological targets. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde
  • 2-Methyl-5-chloro-1H-imidazole-4-carboxaldehyde
  • 2-Phenyl-5-chloro-1H-imidazole-4-carboxaldehyde

Comparison: 5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct physicochemical properties and biological effects, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-chloro-2-propan-2-yl-1H-imidazole-4-carbaldehyde

InChI

InChI=1S/C7H9ClN2O/c1-4(2)7-9-5(3-11)6(8)10-7/h3-4H,1-2H3,(H,9,10)

InChI Key

WOVHVJUNBPCKCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N1)Cl)C=O

Origin of Product

United States

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